trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20424699
InChI: InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1/i2+1,3+1;;;
SMILES:
Molecular Formula: C7H8NNa3O6
Molecular Weight: 273.10 g/mol

trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate

CAS No.:

Cat. No.: VC20424699

Molecular Formula: C7H8NNa3O6

Molecular Weight: 273.10 g/mol

* For research use only. Not for human or veterinary use.

trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate -

Specification

Molecular Formula C7H8NNa3O6
Molecular Weight 273.10 g/mol
IUPAC Name trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate
Standard InChI InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1/i2+1,3+1;;;
Standard InChI Key OHOTVSOGTVKXEL-PVUIRWQTSA-K
Isomeric SMILES C[C@@H](C(=O)[O-])N([13CH2]C(=O)[O-])[13CH2]C(=O)[O-].[Na+].[Na+].[Na+]
Canonical SMILES CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central chiral carbon (S-configuration) bonded to an amino group modified with two carboxymethyl groups and a carboxylate moiety. The sodium cations neutralize the negative charges on the three carboxylate oxygen atoms, enhancing water solubility . Isotopic labeling with carbon-13 (113C) in the carboxymethyl groups is utilized in tracer studies to track metabolic pathways or environmental behavior.

Key Structural Data

PropertyValueSource
Molecular FormulaC7H8NNa3O6\text{C}_7\text{H}_8\text{NNa}_3\text{O}_6
CAS Number164462-16-2, 170492-24-7
IUPAC NameTrisodium (2S)-2-[bis(carboxylatomethyl)amino]propanoate
SMILES[Na+].[Na+].[Na+].CC(N(CC([O-])=O)CC([O-])=O)C([O-])=O

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves cyanomethylation of α-alanine with formaldehyde and hydrogen cyanide, followed by hydrolysis and neutralization with sodium hydroxide . Industrial-scale production employs continuous flow reactors to optimize yield (77–97%) and minimize impurities like nitrilotriacetic acid (NTA), a potential carcinogen .

Reaction Steps

  • Cyanomethylation:
    Alanine+2CH2O+2HCNDiacetonitrile intermediate\text{Alanine} + 2 \text{CH}_2\text{O} + 2 \text{HCN} \rightarrow \text{Diacetonitrile intermediate}

  • Hydrolysis:
    Diacetonitrile+H2ODiacetic acid derivative\text{Diacetonitrile} + \text{H}_2\text{O} \rightarrow \text{Diacetic acid derivative}

  • Neutralization:
    Diacetic acid+3NaOHTrisodium salt\text{Diacetic acid} + 3 \text{NaOH} \rightarrow \text{Trisodium salt}

Isotopic Variants

The carbon-13 labeled variant (113C) is synthesized using isotopically enriched reagents for applications in nuclear magnetic resonance (NMR) studies and environmental tracing.

Physicochemical Properties

Chelation Capacity

MGDA-Na₃ exhibits a calcium binding capacity of 160–195 mg CaCO₃/g, surpassing theoretical values due to its dynamic interaction with metal ions . Its stability constants (logK\log K) for common ions are:

  • Ca2+\text{Ca}^{2+}: 6.5

  • Mg2+\text{Mg}^{2+}: 5.8

  • Fe3+\text{Fe}^{3+}: 15.2 .

Solubility and Stability

The compound is highly water-soluble (>500 g/L at 25°C) and stable across a pH range of 3–11, making it suitable for formulations in detergents and personal care products .

Applications in Industry and Research

Detergents and Cleaning Agents

MGDA-Na₃ replaces phosphates and EDTA in eco-friendly detergents, effectively removing calcium soap deposits and preventing limescale . In dishwasher tablets, it enhances stain removal efficiency for tea and protein-based residues by 30% compared to traditional chelators .

Biomedical Applications

  • Antimicrobial Activity: Disrupts metal-dependent enzymes in pathogens, showing efficacy against E. coli and S. aureus at 0.5–2.0 mM concentrations .

  • Drug Formulations: Stabilizes metal ions in topical creams, improving shelf life and reducing oxidative degradation .

Environmental Remediation

Used in soil remediation to solubilize heavy metals (e.g., Pb²⁺, Cd²⁺), achieving 70–85% metal extraction efficiency in contaminated sites .

Comparative Analysis with Analogues

PropertyMGDA-Na₃EDTANTA
BiodegradabilityHighLowModerate
Ca²⁺ Binding Capacity195 mg/g150 mg/g130 mg/g
Environmental ImpactLowHighModerate

Future Research Directions

  • Nanoparticle Synthesis: Explore its role in stabilizing metal nanoparticles for catalytic applications .

  • Agricultural Chelators: Optimize formulations for micronutrient delivery in alkaline soils .

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